4-(Tetrahydrofuran-3-yl)butan-2-one
Description
Structural Characteristics and Significance of the Tetrahydrofuran (B95107) and Butanone Moieties
The properties of 4-(Tetrahydrofuran-3-yl)butan-2-one are intrinsically linked to its constituent parts: the tetrahydrofuran ring and the butanone chain.
The tetrahydrofuran (THF) moiety is a five-membered cyclic ether. wikipedia.org Saturated oxygen-containing heterocycles like THF are prevalent structural motifs in a wide array of natural products and biologically active molecules. researchgate.net The THF ring is known to be a versatile solvent in both laboratory and industrial settings due to its polarity and ability to dissolve a wide range of compounds. wikipedia.orgchemicalbook.com In the context of a larger molecule, the THF moiety can influence properties such as hydrophilicity, metabolic stability, and biological activity. researchgate.net Its presence is a key feature in various pharmaceuticals, underscoring its importance in medicinal chemistry. guidechem.comresearchgate.net The tetrahydrofuran ring is found in diverse natural products, including lignans (B1203133) and acetogenins. wikipedia.orgnih.gov
The butanone moiety , also known as methyl ethyl ketone when it is a solvent, provides a reactive carbonyl group (C=O). wikipedia.org This functional group is a cornerstone of organic synthesis, participating in a vast number of chemical transformations. Ketones can undergo nucleophilic addition, condensation reactions, and can be reduced to alcohols or converted to a variety of other functional groups. wikipedia.org The butanone structure specifically offers two different alpha-carbon positions where reactions such as enolate formation can occur, leading to further functionalization. Its role as a building block in the synthesis of more complex molecules is well-established.
The linkage of these two moieties in this compound creates a molecule with a unique profile. The THF ring provides a polar, sterically defined component, while the butanone chain offers a site for a multitude of chemical reactions. The flexible three-carbon spacer between the ring and the carbonyl group allows for significant conformational freedom, which can be crucial for its interaction with biological targets or its behavior in chemical reactions.
Overview of Research Trajectories for Related Heterocyclic Ketones
Research into heterocyclic ketones, a broad class of compounds that includes this compound, is a vibrant area of organic chemistry. A major focus of this research is the development of novel and efficient synthetic methodologies. researchgate.net This includes the use of transition metal catalysis and organocatalysis to construct these complex molecules with high degrees of stereoselectivity. nih.gov The synthesis of substituted tetrahydrofurans, for instance, has been the subject of considerable effort due to their prevalence in biologically active natural products. nih.gov
Another significant research trajectory is the exploration of the applications of heterocyclic ketones. Their structural diversity makes them valuable scaffolds in drug discovery. researchgate.net For example, compounds containing the γ-butyrolactone ring, a related cyclic ester structure, are known to have a wide range of biological activities and are important for the development of new therapeutic agents. nih.govacs.org The investigation into the biological and pharmacological properties of new heterocyclic compounds is a continuous effort in the search for new medicines. researchgate.net Research has also focused on the synthesis of complex spiro-heterocycles, which have applications in medicinal chemistry and materials science. acs.org
Rationale for In-Depth Academic Investigation of this compound
The academic investigation of this compound is justified by several key factors. The molecule serves as an excellent model system for exploring the interplay between two important and distinct functional groups within the same chemical entity. The combination of the biologically relevant tetrahydrofuran scaffold with the synthetically versatile ketone function presents opportunities for the development of new chemical transformations.
Furthermore, given that substituted tetrahydrofurans are core components of many natural products with interesting biological activities, there is a strong rationale for synthesizing and studying novel derivatives. researchgate.netnih.gov The butanone side chain of this compound provides a convenient handle for chemical modification, allowing for the creation of a library of related compounds. These new molecules could then be screened for potential applications, for instance, in medicinal chemistry as probes for biological processes or as lead compounds for drug development.
The synthesis of γ-substituted butanones and related structures like γ-butyrolactones is an area of active research, with a focus on creating stereochemically complex molecules. nih.govgoogle.com The development of synthetic routes to enantiomerically pure forms of compounds like this compound would be a valuable contribution to the field, as the stereochemistry of such molecules is often critical to their biological function. In essence, the study of this specific compound can contribute to the broader understanding of the synthesis, properties, and potential applications of the wider class of heterocyclic ketones.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-(oxolan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)2-3-8-4-5-10-6-8/h8H,2-6H2,1H3 |
InChI Key |
YBFSZRYVLQBMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCOC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tetrahydrofuran 3 Yl Butan 2 One
Strategic Approaches to the Construction of the Tetrahydrofuran (B95107) Ring System
The formation of the tetrahydrofuran ring is the pivotal step in the synthesis of 4-(tetrahydrofuran-3-yl)butan-2-one. The selection of a synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.
Intramolecular Cyclization Pathways for Tetrahydrofuran Formation
Intramolecular cyclization is a powerful and frequently employed strategy for constructing the tetrahydrofuran core. chemistryviews.org These reactions involve the formation of a carbon-oxygen bond from an acyclic precursor containing both a nucleophilic hydroxyl group and a reactive electrophilic center or an unsaturated bond.
Radical cyclization reactions provide a robust method for the formation of cyclic products, including tetrahydrofurans, through radical intermediates. wikipedia.org These transformations typically proceed via three main steps: selective generation of a radical, an intramolecular cyclization step, and subsequent quenching of the cyclized radical to form the final product. wikipedia.org The cyclization step usually involves the attack of a carbon-centered radical onto a multiple bond. wikipedia.org For the synthesis of a 3-substituted tetrahydrofuran, a 5-exo-trig radical ring closure is a common and favored pathway. nih.gov
β-(Phosphatoxy)alkyl radicals, for example, can be generated and undergo a 5-exo-trig radical ring closure to yield tetrahydrofurans with high trans selectivity. nih.gov Another approach involves the intramolecular cyclization of unsaturated carboxylic acids via a Kolbe decarboxylation followed by radical cyclization. organic-chemistry.org
| Radical Precursor Type | Initiation Method | Key Features | Typical Product |
| Unsaturated Alkyl Halide | Bu₃SnH / AIBN | 5-exo cyclization is generally favored. | Substituted Tetrahydrofuran |
| β-(Phosphatoxy)alkyl Ester | Photolysis (Barton PTOC esters) | High trans selectivity in 5-exo-trig closure. nih.gov | Trans-disubstituted Tetrahydrofuran |
| Unsaturated Carboxylic Acid | Kolbe Decarboxylation | Forms C-C bond during cyclization. organic-chemistry.org | Substituted Tetrahydrofuran |
| Monoallylated 1,2-diols | Visible-light photocatalysis | Deoxygenative C-C bond formation. nih.gov | Chiral Tetrahydrofurans |
Acid-catalyzed intramolecular cyclization, or cycloetherification, is a classical and direct method for synthesizing tetrahydrofurans. This approach typically involves the dehydration of a 1,4-diol. chemicalbook.compsu.edu The reaction can be catalyzed by Brønsted acids such as sulfuric acid or phosphoric acid, or by Lewis acids. chemicalbook.compsu.edu For instance, the industrial synthesis of THF often involves the acid-catalyzed cyclodehydration of 1,4-butanediol. psu.edu
The mechanism proceeds by protonation of one of the hydroxyl groups, converting it into a good leaving group (water). The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an Sₙ2 or Sₙ1-type reaction to close the ring. nih.gov The use of Lewis acids can also effect such cyclizations; for example, treatment of certain unsaturated acetals with camphorsulfonic acid or SnCl₄ can lead to highly substituted tetrahydrofurans. nih.gov
| Substrate | Catalyst | Conditions | Key Outcome |
| 1,4-Butanediol | Homogenous Acid (e.g., H₂SO₄) | High temperature and pressure. psu.edu | Unsubstituted Tetrahydrofuran |
| 1,4- and 1,5-Diols | Cerium Ammonium Nitrate (CAN) | Room temperature. organic-chemistry.org | High yield and stereoselectivity. organic-chemistry.org |
| Unsaturated Acetals | Camphorsulfonic Acid (CSA) | Mild conditions. nih.gov | High diastereoselectivity. nih.gov |
| β-Benzyloxy Carbonyls | SnCl₄ | Reaction with α-diazoesters. nih.gov | Diastereoselective THF formation. nih.gov |
Transition metal catalysis offers mild and highly selective pathways for the synthesis of tetrahydrofurans. williams.edu Intramolecular hydroalkoxylation of γ-hydroxy olefins is a prominent method, catalyzed by various metals including platinum, gold, palladium, and copper. organic-chemistry.org These reactions tolerate a wide range of functional groups. organic-chemistry.org
Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides can form both a C-C and a C-O bond, yielding substituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.gov The mechanism is thought to proceed through the formation of a Pd(Ar)(OR) intermediate, followed by intramolecular insertion of the olefin and subsequent reductive elimination. nih.gov Similarly, platinum and gold catalysts are effective for the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. organic-chemistry.org
| Catalyst System | Substrate | Reaction Type | Selectivity |
| Pd₂(dba)₃ / P(o-tol)₃ | γ-Hydroxy Terminal Alkene + Aryl Bromide | Oxyarylation | High trans-diastereoselectivity. nih.gov |
| Platinum Complexes | γ- and δ-Hydroxy Olefins | Hydroalkoxylation | Tolerates various functional groups. organic-chemistry.org |
| Gold Complexes | N-allenyl carbamates, γ-Hydroxy allenes | Hydroalkoxylation | Good yields for oxygen heterocycles. organic-chemistry.org |
| Cu(I)-Xantphos | Unactivated Terminal Alkenes | Hydroalkoxylation | Forms five- and six-membered cyclic ethers. organic-chemistry.org |
Stereoselective and Enantioselective Synthesis of the Tetrahydrofuran Moiety
The synthesis of biologically active molecules often requires precise control over stereochemistry. nih.gov Consequently, numerous methods have been developed for the stereoselective and enantioselective construction of substituted tetrahydrofurans. chemistryviews.org These methods aim to control the relative and absolute configuration of the stereocenters on the THF ring.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. This strategy has been widely applied to the synthesis of chiral tetrahydrofurans.
Oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries that can control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org By attaching an oxazolidinone auxiliary to an acyclic precursor, it is possible to introduce stereocenters with high diastereoselectivity. These stereocenters can then guide the stereochemical outcome of the subsequent cyclization to form the tetrahydrofuran ring.
Another approach involves using a chiral sulfoxide (B87167) auxiliary. For instance, an asymmetric synthesis of 2,5-disubstituted tetrahydrofurans has been achieved through the reduction of a lactol generated in situ from a γ-hydroxyketone bearing a chiral sulfoxide auxiliary. nih.gov The Matteson homologation, which uses chiral boronic acid esters, is another powerful method for the stereoselective synthesis of highly substituted carbon chains that can be precursors to complex tetrahydrofurans. uni-saarland.de
| Chiral Auxiliary | Application | Key Transformation | Stereochemical Control |
| Oxazolidinones | Asymmetric Alkylation/Aldol Reactions | Creation of stereocenters in the acyclic precursor. wikipedia.org | Steric hindrance from the auxiliary directs the approach of reagents. wikipedia.org |
| Chiral Sulfoxide | γ-Hydroxyketone Cyclization | In situ lactol formation and reduction. nih.gov | Auxiliary on the γ-hydroxyketone controls diastereoselectivity. nih.gov |
| Chiral Boronic Esters (Matteson) | Matteson Homologation | Stereoselective extension of boronic acid esters. uni-saarland.de | Double diastereo-differentiating reaction mechanism. uni-saarland.de |
| (R)-BINOL | Asymmetric Synthesis | Used in the synthesis of cyclic mono-terpenes. wikipedia.org | Directs stereochemistry of cyclization precursors. wikipedia.org |
Asymmetric Catalysis for Stereocenter Induction at C3 of Tetrahydrofuran
Asymmetric catalysis provides a powerful means to introduce chirality and control the stereochemistry at the C3 position of the tetrahydrofuran ring. Both organocatalytic and transition metal-catalyzed strategies have been developed for the enantioselective synthesis of substituted tetrahydrofurans.
Organocatalysis has emerged as a significant tool for the asymmetric synthesis of heterocyclic compounds, including tetrahydrofurans. These strategies often involve the use of small chiral organic molecules to catalyze reactions that create stereocenters with high enantioselectivity.
One prominent approach involves a tandem iminium-enamine catalysis process. mdpi.com This strategy can be employed in a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyl compounds and enals, leading to the formation of 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diasteroselectivities. mdpi.com The catalyst, often a chiral secondary amine like a Jørgensen-Hayashi catalyst, activates the substrates and controls the facial selectivity of the nucleophilic attacks. mdpi.com
Another organocatalytic method is the enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, which, after a subsequent cyclization, yields dihydropyran derivatives. nih.gov This type of transformation, guided by a chiral prolinol-based catalyst, demonstrates the potential for organocatalysis to construct oxygen-containing heterocycles with controlled stereochemistry. nih.gov While not a direct synthesis of the tetrahydrofuran ring, the principles are applicable to related cyclization strategies.
The table below summarizes representative results for organocatalytic asymmetric synthesis of substituted oxygen heterocycles.
| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Excess (% ee) | Diastereomeric Ratio (d.r.) |
| (S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine | Cinnamaldehyde and 1,3-cyclopentadione | Dihydropyran | 85 | 90 | - |
| Jørgensen-Hayashi catalyst I with benzoic acid | γ-Hydroxyenone and cinnamaldehyde | 2,3,4-Trisubstituted Tetrahydrofuran | 85 | 94 (for major diastereomer) | 1:0.55:0.35 |
Transition metal catalysis offers a broad spectrum of reactions for the enantioselective synthesis of tetrahydrofurans. These methods often exhibit high efficiency and stereocontrol.
Palladium-catalyzed reactions are particularly noteworthy. For instance, the oxidative cyclization of bis-1,3-dienes can produce tetrahydrofuran products with excellent stereoselectivity. libretexts.org Furthermore, asymmetric allylpalladium cyclization reactions have been utilized in one-pot sequences to convert acyclic precursors into chiral tetrahydrofurans. libretexts.org
Rhodium catalysts are effective in promoting [3+2] cycloaddition reactions. The Rh-catalyzed reaction of diazo compounds with aldehydes and activated alkenes is a common method for synthesizing tetrahydrofurans. libretexts.org Chiral rhodium complexes have been successfully used to perform these transformations asymmetrically. libretexts.org
Copper-catalyzed reactions also provide a route to chiral tetrahydrofuran derivatives. A sequential one-pot Cu-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols yields 2,5-polysubstituted tetrahydrofurans in high yields and with excellent enantioselectivities (up to 97% ee). adichemistry.com
Magnesium-based catalysts have been developed for the dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes and aldehydes. lscollege.ac.in This method, using a ((t)Bu-pybox)MgI₂ catalyst, produces enantioenriched tetrahydrofuran derivatives in good to excellent yields and as single diastereomers. lscollege.ac.in
The following table presents selected examples of transition metal-catalyzed enantioselective synthesis of tetrahydrofurans.
| Metal Catalyst/Ligand | Reaction Type | Starting Materials | Yield (%) | Enantiomeric Excess (% ee) |
| Palladium Complex | Asymmetric Allylic Cyclization | Ene-yne precursors | 84 | 76 |
| Chiral Rhodium Complex | Intramolecular Carbonyl Ylide Cycloaddition | α-Diazo ketones | - | - |
| Copper Complex | Asymmetric Henry Reaction/Iodocyclization | γ,δ-Unsaturated alcohols | High | up to 97 |
| ((t)Bu-pybox)MgI₂ | [3+2] Cycloaddition | Racemic 1,1-cyclopropane diesters and aldehydes | 48-92 | up to 94 |
Incorporation of Chiral Building Blocks
An alternative to asymmetric catalysis is the use of chiral building blocks, where the desired stereochemistry is pre-installed in a starting material. This strategy can lead to products with high diastereoselectivity.
A notable example is the synthesis of the tetrahydrofuran cores found in acetogenins. psiberg.com In this approach, an asymmetric alkynylation of an α-oxyaldehyde with a chiral C4-unit, such as (S)-3-butyne-1,2-diol derivatives, produces syn and anti adducts with high diastereomeric ratios. psiberg.com These adducts can then be converted into the four possible stereoisomers of the tetrahydrofuran core through methods like one-pot THF formation or intramolecular Williamson ether synthesis. psiberg.com This methodology demonstrates how a single chiral precursor can be used to stereodivergently synthesize multiple diastereomers of the target structure. psiberg.com
Strategies for the Formation of the Butan-2-one Side Chain
Once the tetrahydrofuran ring is constructed, or concurrently with its formation, the butan-2-one side chain must be installed at the C3 position.
Direct Alkylation and Acylation Methods
Direct alkylation involves the formation of a carbon-carbon bond between the C3 of the tetrahydrofuran ring and a four-carbon unit. This can be conceptually achieved by reacting a nucleophilic tetrahydrofuran species with an electrophilic butanone equivalent, or vice versa. For instance, a 3-halotetrahydrofuran could be reacted with the enolate of acetone or a related nucleophile. The success of such an approach would depend on the reactivity of the specific substrates and the choice of reaction conditions to favor the desired alkylation over elimination or other side reactions.
Acylation provides another route, where a C-C bond is formed with an acyl group. An organometallic derivative of tetrahydrofuran at the C3 position (e.g., a Grignard or organolithium reagent) could react with an appropriate acylating agent like acetyl chloride or acetic anhydride. Subsequent reaction with a methyl organometallic reagent would furnish the tertiary alcohol, which could then be oxidized to the desired ketone. Continuous flow acylation of organolithium species with N,N-dimethylamides has been shown to be an effective method for preparing ketones. nih.gov
Chain Extension via Carbonyl Reactions
Chain extension strategies begin with a functional group on the tetrahydrofuran ring, such as an aldehyde or a ketone, and build the butan-2-one side chain from it. Tetrahydrofuran-3-carboxaldehyde is a commercially available starting material that can serve as a key intermediate.
A plausible synthetic sequence starting from tetrahydrofuran-3-carboxaldehyde could involve:
A Grignard reaction with propen-2-ylmagnesium bromide to form a secondary allylic alcohol.
Oxidation of the alcohol to the corresponding α,β-unsaturated ketone.
Selective reduction of the carbon-carbon double bond to yield this compound.
Alternatively, starting from tetrahydrofuran-3-one, a Reformatsky reaction with an α-halo ester, like ethyl bromoacetate, in the presence of zinc would yield a β-hydroxy ester. libretexts.orgadichemistry.comlscollege.ac.inpsiberg.comrecnotes.com This product could then undergo a series of transformations, including hydrolysis, decarboxylation, and oxidation, to arrive at the target butan-2-one structure. The Reformatsky reaction is advantageous as the organozinc reagents are less reactive than Grignard or organolithium reagents, preventing undesired reactions with the ester group. libretexts.orglscollege.ac.in
Selective Oxidation Reactions for Ketone Formation
A key step in many synthetic routes to this compound is the selective oxidation of the corresponding secondary alcohol, 4-(tetrahydrofuran-3-yl)butan-2-ol. This transformation requires mild and selective oxidizing agents to avoid over-oxidation or side reactions involving the tetrahydrofuran ring. Several modern oxidation methods are well-suited for this purpose, offering high yields and chemoselectivity.
Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents such as dichloromethane at room temperature and is often complete within a few hours. organic-chemistry.org An important advantage of DMP is its tolerance of various functional groups, making it suitable for substrates containing the ether linkage of the tetrahydrofuran ring. wikipedia.org The reaction can be buffered with pyridine to neutralize the acetic acid byproduct, which is crucial for acid-sensitive substrates. wikipedia.org
Swern Oxidation: The Swern oxidation is another widely used method for the mild conversion of secondary alcohols to ketones. wikipedia.orgorganic-chemistry.org This procedure utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.org The reaction is conducted at low temperatures, typically -78 °C, to ensure the stability of the reactive intermediates. organic-chemistry.org The Swern oxidation is known for its high yields and compatibility with a broad range of functional groups. wikipedia.org However, it produces the volatile and malodorous byproduct dimethyl sulfide. organic-chemistry.org
Table 1: Comparison of Selective Oxidation Methods for 4-(Tetrahydrofuran-3-yl)butan-2-ol
| Oxidizing Agent | Typical Reagents | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Dess-Martin Periodinane | DMP, Pyridine (optional) | CH₂Cl₂ | Room Temp. | Mild conditions, high selectivity, easy workup. wikipedia.orgwikipedia.org | Cost of reagent, potentially explosive nature. wikipedia.org |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | CH₂Cl₂ | -78 | High yields, wide functional group tolerance. wikipedia.org | Requires low temperatures, produces malodorous byproduct. organic-chemistry.org |
Convergent and Linear Synthetic Schemes for the Complete Architecture
The construction of the carbon skeleton of this compound can be approached through either linear or convergent synthetic strategies. A linear synthesis would involve the stepwise modification of a single starting material, while a convergent approach involves the synthesis of key fragments of the molecule separately, followed by their coupling. nih.gov
Fragment Coupling Approaches
A convergent synthesis is often more efficient for building complex molecules as it allows for the parallel synthesis of different parts of the molecule, which are then joined together in the later stages. For this compound, a logical disconnection is between the C3 of the tetrahydrofuran ring and the adjacent carbon of the butanone side chain.
This strategy would involve the coupling of a nucleophilic tetrahydrofuran-3-yl fragment with an electrophilic four-carbon fragment containing the ketone functionality or a masked version thereof.
Grignard Reagent Coupling: A plausible and direct fragment coupling approach involves the use of a Grignard reagent derived from 3-halotetrahydrofuran. Specifically, 3-tetrahydrofuran-yl magnesium bromide, which is commercially available, can serve as the nucleophilic fragment. sigmaaldrich.comsynthonix.com This organometallic species can react with an appropriate electrophile to form the desired carbon-carbon bond.
A suitable electrophilic partner would be a compound that can introduce the butan-2-one side chain. One such electrophile is but-3-en-2-one. The reaction would proceed via a 1,4-conjugate addition (Michael addition) of the Grignard reagent to the α,β-unsaturated ketone. This approach directly assembles the carbon skeleton of the target molecule.
An alternative electrophile could be a protected version of a 4-halobutan-2-one, such as the corresponding ketal. The Grignard reagent would react in a standard cross-coupling reaction, and a subsequent deprotection step would reveal the ketone functionality.
Total Synthesis Considerations
Linear Synthesis Approach: A potential linear synthesis could start from a commercially available precursor that already contains the tetrahydrofuran ring, such as 3-hydroxytetrahydrofuran. This alcohol could be converted to a good leaving group (e.g., a tosylate or a halide) and then used in a substitution reaction with a nucleophile like the enolate of acetone or a related acetoacetate ester, followed by decarboxylation.
Convergent Synthesis Approach: As outlined in the fragment coupling section, a convergent approach offers significant advantages in terms of efficiency. The independent synthesis of the tetrahydrofuran and butanone fragments allows for optimization of each reaction sequence separately. The key final step is the reliable formation of the C-C bond between the two fragments. The use of organometallic coupling reactions, such as the Grignard reaction, is a robust and well-established method for this purpose. thieme-connect.de
The choice between a linear and a convergent strategy will depend on the specific goals of the synthesis, such as scale, cost, and the need for stereocontrol. For the synthesis of a relatively small molecule like this compound, both approaches are viable. However, for the synthesis of analogues with more complex substituents, a convergent approach would likely be more flexible and efficient.
Chemical Reactivity and Mechanistic Studies of 4 Tetrahydrofuran 3 Yl Butan 2 One
Reactions Involving the Ketone Functionality
The ketone group is a cornerstone of the reactivity of 4-(tetrahydrofuran-3-yl)butan-2-one, providing a site for a variety of transformations.
The carbonyl group of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The regioselectivity of such additions can be influenced by the steric bulk of the nucleophile and the substrate, as well as the solvent and any co-solvents used. nih.gov For instance, in reactions involving organolithium reagents, the choice of nucleophile and the presence of additives like HMPA or DMPU can dictate whether a 1,2-addition (at the carbonyl) or a conjugate addition occurs. nih.gov
The addition of organometallic reagents, such as 2-furyllithium, to esters can be a viable route for the synthesis of ketones. mdpi.com However, controlling the reaction to prevent a second addition to the newly formed ketone, which would result in a tertiary alcohol, can be challenging. mdpi.com
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Potential Product |
|---|---|---|
| Grignard Reaction | RMgX | Tertiary Alcohol |
| Organolithium Addition | RLi | Tertiary Alcohol |
| Hydride Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| Cyanohydrin Formation | HCN | Cyanohydrin |
The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows this compound to form enols or enolates under acidic or basic conditions, respectively. masterorganicchemistry.comucsb.edu Enolates are powerful nucleophiles and are crucial intermediates in many carbon-carbon bond-forming reactions. bham.ac.uk
The formation of enolates is typically achieved by using a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. masterorganicchemistry.com For this compound, deprotonation can occur at either the methyl group (C1) or the methylene (B1212753) group (C3), leading to the kinetic or thermodynamic enolate, respectively. The use of a sterically hindered base like LDA at low temperatures typically favors the formation of the less substituted (kinetic) enolate. masterorganicchemistry.com
These enolates can then react with various electrophiles, such as alkyl halides, in SN2 reactions to form new C-C bonds at the α-position. masterorganicchemistry.com
Table 2: Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Solvent | Notes |
|---|---|---|---|
| Sodium Hydride (NaH) | >45 | THF | Heterogeneous and slow, but effective for complete conversion. libretexts.org |
| Sodium Amide (NaNH2) | 34 | THF | Strong base for enolate formation. libretexts.org |
| Lithium Diisopropylamide (LDA) | 36 | THF | Widely used due to its solubility and steric hindrance, favoring kinetic enolates. libretexts.orglibretexts.org |
The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon. The stereochemical outcome of the reduction can sometimes be influenced by the existing stereocenter in the tetrahydrofuran ring.
Conversely, oxidation of the ketone is less straightforward. While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Such reactions would likely also affect the tetrahydrofuran ring. A more controlled oxidation might involve a Baeyer-Villiger oxidation, which would convert the ketone into an ester.
Reactions of the Tetrahydrofuran Ring
The tetrahydrofuran ring, while generally stable, can undergo specific reactions, particularly ring-opening and C-H functionalization.
The ether linkages in the tetrahydrofuran ring are susceptible to cleavage under strongly acidic conditions, often involving hydrogen halides like HBr. vaia.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to a ring-opened product. vaia.com In the presence of excess HBr, 1,4-dibromobutane (B41627) can be formed. vaia.com Ring-opening can also be initiated by strong Lewis acids or other electrophilic reagents. researchgate.net Theoretical studies have explored the ring-opening of THF using frustrated Lewis pairs (FLPs), indicating that certain aluminum/phosphorus-based FLPs can facilitate this reaction. nih.gov
The C-H bonds adjacent to the ether oxygen in the tetrahydrofuran ring (the α-position) are activated and can be selectively functionalized. This is a powerful strategy for introducing new substituents onto the THF core.
One method involves the use of singlet oxygen, which can react with the α-ethereal C-H bonds to form hydroperoxides and lactones under mild conditions. nih.gov Another approach is the metal-free, photocatalytic generation of bromine radicals, which can selectively activate the α-C-H bond for subsequent C-S and C-C cross-coupling reactions. rsc.org Furthermore, rhodium carbenoids have been shown to be effective in catalyzing the asymmetric C-H activation of tetrahydrofuran through a C-H insertion mechanism. researchgate.net The directing group on a substrate can influence the site-selectivity of C-H functionalization. acs.org
Table 3: Methods for α-C-H Functionalization of Tetrahydrofuran
| Method | Reagents/Conditions | Product Type |
|---|---|---|
| Singlet Oxygen-mediated Hydroperoxidation | Singlet O2, photosensitizer, light | Hydroperoxide, Lactone nih.gov |
| Photocatalytic Bromination | nBu4NBr, 4-CzIPN (photocatalyst), light | α-Brominated THF for cross-coupling rsc.org |
Intermolecular and Intramolecular Reaction Pathways
The presence of a ketone carbonyl group and an ether linkage allows for a variety of intermolecular and intramolecular reactions. The reactivity of the ketone is centered on the electrophilic carbonyl carbon and the adjacent acidic α-hydrogens. The tetrahydrofuran ring, while generally less reactive than an acyclic ether, can undergo ring-opening under specific conditions. libretexts.orgmasterorganicchemistry.com
Intermolecular Reactions:
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is susceptible to attack by various nucleophiles. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl to form tertiary alcohols after acidic workup.
Aldol (B89426) Condensation: In the presence of a base, the α-hydrogens of the butanone moiety can be abstracted to form an enolate. This enolate can then react with an aldehyde or another ketone in an aldol addition or condensation reaction.
Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, 4-(tetrahydrofuran-3-yl)butan-2-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Strong oxidizing agents can cleave the butanone chain, a characteristic reaction of ketones.
Ring-Opening of the Tetrahydrofuran Moiety: The ether linkage of the THF ring can be cleaved under strongly acidic conditions, often in the presence of a good nucleophile. masterorganicchemistry.com For example, treatment with strong hydrohalic acids (like HBr or HI) can lead to the formation of a halogenated alcohol. Theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) indicate that the reaction is energetically favorable with certain combinations, such as those involving an aluminum-based Lewis acid and a phosphorus-based Lewis base. acs.org
Intramolecular Reactions:
Intramolecular Aldol-Type Cyclization: While less likely due to the formation of a larger ring, under specific conditions, intramolecular reactions could be induced. For instance, if a suitable electrophilic center were introduced elsewhere in the molecule, the enolate of the butanone could potentially cyclize.
Intramolecular Etherification: If the butanone side chain were modified to contain a leaving group at the terminal position, an intramolecular Williamson ether synthesis could theoretically lead to the formation of a spirocyclic ether.
Rearrangements: Photochemical reactions, such as the Norrish Type I or Type II reactions, could lead to intramolecular rearrangements or cleavage. These reactions are initiated by the excitation of the carbonyl group. acs.org
Radical Chemistry and Autoxidation Pathways (e.g., related to butanone radicals)
The radical chemistry of this compound is expected to involve both the butanone moiety and the tetrahydrofuran ring.
Butanone-Related Radical Chemistry:
The photolysis of ketones like 2-butanone (B6335102) can lead to α-cleavage (Norrish Type I reaction), generating acyl and alkyl radicals. In the case of this compound, this would lead to the formation of an acetyl radical and a 2-(tetrahydrofuran-3-yl)ethyl radical. These radicals can then participate in a variety of secondary reactions, including recombination, disproportionation, or reaction with other molecules.
The reaction of butanone radicals with molecular oxygen is a key process in autoxidation. For example, the 2-butanone-4-yl radical (CH₃C(=O)CH₂CH₂•) reacts with O₂ to form a chemically activated peroxy radical. researchgate.net This peroxy radical can then undergo several transformations, including:
Dissociation back to the reactants.
Intramolecular hydrogen abstraction to form hydroperoxide-alkyl radicals.
Elimination of HO₂• or •OH. researchgate.net
These hydroperoxide-alkyl radical intermediates can further react to form various products, including cyclic ethers and ketones. researchgate.net
Tetrahydrofuran-Related Radical Chemistry:
The tetrahydrofuran ring is also susceptible to radical reactions, particularly hydrogen abstraction. The hydrogen atoms on the carbon atoms adjacent to the ether oxygen (α-hydrogens) are the most readily abstracted due to the stabilizing effect of the oxygen atom on the resulting radical. acs.orgacs.orgnih.gov Theoretical studies have shown that α-axial hydrogen abstraction from THF by a chlorine radical is the most favorable pathway. nih.gov
Once a radical is formed on the THF ring, it can react with oxygen in a similar fashion to the butanone radicals, leading to the formation of hydroperoxides and subsequent decomposition products. The autoxidation of THF is a well-known process that can lead to the formation of explosive peroxides. chemicalbook.comresearchgate.net The energy barrier for hydrogen abstraction from THF is lower than that from the analogous six-membered ring, tetrahydropyran (B127337) (THP), indicating a higher reactivity for THF in autoxidation processes. researchgate.net
The combination of both the butanone and THF moieties in this compound suggests a complex radical chemistry profile with multiple potential sites for radical initiation and a variety of subsequent reaction pathways.
Computational Mechanistic Elucidation of Reaction Pathways
Computational chemistry provides valuable insights into the mechanisms of reactions where experimental data is scarce. For this compound, we can draw upon computational studies of its constituent functional groups to understand its reactivity.
Tetrahydrofuran Ring-Opening:
Computational studies using density functional theory (DFT) have been employed to investigate the ring-opening reactions of THF. For instance, the ring-opening of THF by intramolecular frustrated Lewis pairs has been theoretically studied, revealing the structures of the transition states and the influence of the Lewis acid and base on the activation barrier. acs.org The activation strain model has shown that the deformation energy of the THF molecule is a key factor in determining the activation energy of these ring-opening reactions. acs.org
Ketone Reduction:
Mechanistic studies on the reduction of ketones like 2-butanone by samarium(II) iodide (SmI₂) in THF have been performed. These studies indicate that the reaction can proceed through either a coordination or a chelation pathway, with the chelation pathway leading to a significant rate enhancement. The transition states for these electron-transfer processes have been shown to be highly ordered. nih.gov
Radical Reactions:
Computational investigations into the reaction of radicals with THF have elucidated the preferred reaction pathways. For the reaction of a chlorine radical with THF, DFT calculations have identified four possible hydrogen abstraction pathways. The calculated rate constants suggest that α-axial hydrogen abstraction is the dominant degradation pathway. nih.gov
Butanone Radical Reactions:
The thermochemistry and kinetics of the reaction of the 2-butanone-4-yl radical with O₂ have been extensively studied using computational methods. The association of the radical with O₂ leads to a chemically activated peroxy radical with an excess energy of approximately 35 kcal/mol. researchgate.net The energetic profiles of the subsequent reaction pathways, including intramolecular hydrogen transfer and elimination reactions, have been calculated, providing a detailed understanding of the product distribution under different conditions. researchgate.net
| Reaction Pathway | Calculated Enthalpy Change (ΔH) (kcal/mol) | Reference |
| CH₃C(=O)CH₂CH₂• + O₂ → CH₃C(=O)CH₂CH₂OO• | -35 | researchgate.net |
| CH₃C(=O)CH₂CH₂OO• → •OCH₂CH₂C(=O)CH₃ + O | (Not specified) | researchgate.net |
| CH₃C(=O)CH₂CH₂OO• → HOOCH(•)CH₂C(=O)CH₃ | (Not specified) | researchgate.net |
Table 1: Energetic Data for Selected Reactions of the 2-Butanone-4-yl Radical with O₂
Tetrahydrofuran Autoxidation:
Computational studies on the autoxidation of THF have provided insights into the energetic barriers of the initial hydrogen abstraction step. The energy barrier for hydrogen abstraction from THF by a radical is lower than that for tetrahydropyran, which is consistent with the higher reactivity of THF in autoxidation. researchgate.net
| Molecule | Hydrogen Abstraction Energy Barrier (kJ/mol) | Computational Method | Reference |
| Tetrahydrofuran (THF) | 94.1 | BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ | researchgate.net |
| Tetrahydropyran (THP) | 104.1 | BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ | researchgate.net |
Table 2: Calculated Energy Barriers for Hydrogen Abstraction from Cyclic Ethers
These computational findings, while not specific to this compound, provide a strong foundation for predicting its chemical reactivity and understanding the mechanistic details of its transformations. The interplay between the ketone and ether functionalities likely leads to a rich and complex chemical behavior that warrants further dedicated experimental and computational investigation.
Advanced Spectroscopic and Spectrometric Characterization of 4 Tetrahydrofuran 3 Yl Butan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a comprehensive analysis of 4-(Tetrahydrofuran-3-yl)butan-2-one, a suite of NMR experiments would be required.
Proton NMR (¹H NMR) for Proton Connectivity and Environment
A ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons would be influenced by their local electronic environment. For instance, protons on the tetrahydrofuran (B95107) ring would exhibit characteristic shifts, as would the protons of the butanone side chain. Protons alpha to the carbonyl group (C=O) and those adjacent to the oxygen atom in the THF ring would be expected to appear at a lower field (higher ppm) due to deshielding effects.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization
The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides information about its hybridization (sp³, sp²) and its electronic environment. The carbonyl carbon of the ketone is typically found at a very low field (around 208-210 ppm). The carbons of the tetrahydrofuran ring and the butanone chain would have distinct signals, with those bonded to oxygen appearing at a lower field than the other aliphatic carbons.
Two-Dimensional NMR Techniques for Structural Assignment
To definitively assign the signals from the ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be essential.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the proton-proton connectivities within the tetrahydrofuran ring and along the butanone side chain, confirming the structural fragments of the molecule.
An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of which protons are bonded to which carbon atoms, providing a direct link between the ¹H and ¹³C spectra.
The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different structural fragments of the molecule. For this compound, HMBC would be critical in confirming the attachment of the butan-2-one side chain to the 3-position of the tetrahydrofuran ring by showing correlations between the protons on the side chain and the carbons of the ring, and vice versa.
Without access to experimental data from these techniques, any attempt to provide specific chemical shifts, coupling constants, and correlations would be speculative and would not meet the standards of scientific accuracy. The synthesis and full spectral characterization of this compound would be a valuable contribution to the chemical literature.
Distortionless Enhancement by Polarization Transfer (DEPT)
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. While a specific DEPT spectrum for this compound is not widely published, the expected signals can be predicted based on its molecular structure and known chemical shifts for similar compounds. libretexts.orgdocbrown.info
The structure contains two CH₃ groups (the acetyl methyl and potentially a methyl on the THF ring, though the IUPAC name implies an unsubstituted ring), several CH₂ groups within the tetrahydrofuran ring and the butyl chain, and at least one CH group at the point of substitution on the tetrahydrofuran ring.
A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl carbon, are not observed in DEPT spectra. libretexts.org
Table 1: Predicted ¹³C NMR and DEPT-135 Signals for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C=O (Ketone) | 205-220 | Absent |
| CH (on THF ring) | 35-45 | Positive |
| CH₂ (in THF ring, adjacent to O) | 65-75 | Negative |
| CH₂ (in THF ring) | 25-35 | Negative |
| CH₂ (in butyl chain) | 40-50 | Negative |
| CH₂ (in butyl chain) | 20-30 | Negative |
| CH₃ (acetyl group) | 25-35 | Positive |
Note: The predicted chemical shifts are estimates based on typical values for ketones and tetrahydrofuran derivatives. libretexts.orgdocbrown.info
Chiral NMR for Enantiomeric Excess Determination
Given that this compound possesses a chiral center at the C3 position of the tetrahydrofuran ring, it can exist as a pair of enantiomers, (R) and (S). Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the enantiomeric excess (e.e.) of a sample.
This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or adducts, which are no longer chemically equivalent and will exhibit separate signals in the NMR spectrum. nih.gov For instance, the use of a chiral lanthanide shift reagent can induce significant separation in the signals of the enantiomers, allowing for their integration and the calculation of the enantiomeric ratio. nih.gov While specific chiral NMR analysis of this compound is not documented in readily available literature, this standard methodology would be applicable.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and ether functional groups.
The most prominent feature would be a strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. docbrown.infoechemi.com Another key feature is the C-O-C stretching vibration of the ether in the tetrahydrofuran ring, which usually appears as a strong band in the fingerprint region, around 1050-1150 cm⁻¹. udayton.edunist.gov Additionally, C-H stretching vibrations from the alkane portions of the molecule would be observed around 2850-3000 cm⁻¹. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Ether | C-O-C Stretch | 1050 - 1150 | Strong |
| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Alkane | C-H Bend | 1350 - 1470 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the ketone. Aliphatic ketones typically exhibit a weak absorption band in the UV region resulting from a forbidden n→π* (n-to-pi-star) electronic transition. researchgate.net This absorption for simple ketones is generally found in the range of 270-290 nm with a low molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹). The ether functionality of the tetrahydrofuran ring does not absorb significantly in the standard UV-Vis range (200-800 nm). nist.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₁₄O₂.
The calculated exact mass (monoisotopic mass) for the neutral molecule [M] is 142.0994 u. In HRMS analysis, the compound is typically ionized, most commonly forming the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. docbrown.info
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M] | C₈H₁₄O₂ | 142.0994 |
| [M+H]⁺ | C₈H₁₅O₂⁺ | 143.1072 |
| [M+Na]⁺ | C₈H₁₄NaO₂⁺ | 165.0891 |
The fragmentation pattern in the mass spectrum would likely involve cleavage alpha to the carbonyl group, leading to the formation of acylium ions, and fragmentation of the tetrahydrofuran ring.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
For chiral molecules like this compound, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration (R or S).
ECD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis range. The n→π* transition of the ketone chromophore is sensitive to its chiral environment, making it a useful probe for ECD.
VCD Spectroscopy: This is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR light. It provides stereochemical information about the entire molecule.
To determine the absolute configuration, the experimental VCD and ECD spectra are compared with theoretical spectra generated for one of the enantiomers (e.g., the R-enantiomer) using computational methods like Density Functional Theory (DFT). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles. nih.gov This technique is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality.
As of now, there are no published crystal structures for this compound in major crystallographic databases. researchgate.netnih.govresearchgate.net If a crystalline sample were obtained and analyzed, X-ray diffraction would reveal:
The exact conformation of the tetrahydrofuran ring (e.g., envelope or twist).
The orientation of the butanone side chain relative to the ring.
Detailed intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. nih.gov
This information is invaluable for understanding the molecule's structure-property relationships and for validating computational models.
Computational and Theoretical Chemistry Studies of 4 Tetrahydrofuran 3 Yl Butan 2 One
Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed for its balance of accuracy and computational cost.
For a molecule like 4-(Tetrahydrofuran-3-yl)butan-2-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G* or larger, would be the initial step in a computational study. nih.gov These calculations would optimize the molecule's geometry, finding the most stable arrangement of its atoms. Studies on similar furan (B31954) derivatives have successfully used DFT to optimize geometries and calculate quantum chemical descriptors. bohrium.comdigitaloceanspaces.com For instance, research on furan hydrogenation on a Pd(111) surface utilized DFT to determine reaction energies and energy barriers for the formation of THF. rsc.orgresearchgate.net
The electronic properties of this compound, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO), can also be determined using DFT. The interaction between the tetrahydrofuran (B95107) ring and various metals has been studied using DFT, revealing changes in geometrical and electronic characteristics upon coordination. researchgate.netutq.edu.iq These studies indicate that the electronic properties of the THF moiety are influenced by its chemical environment.
A representative table of calculated geometric parameters for a substituted tetrahydrofuran, which would be analogous to what one might expect for this compound, is presented below.
| Parameter | Typical Calculated Value (B3LYP/6-31G*) |
| C-O bond length (ring) | ~1.43 Å |
| C-C bond length (ring) | ~1.54 Å |
| C-C bond length (chain) | ~1.53 Å |
| C=O bond length | ~1.22 Å |
| C-O-C bond angle (ring) | ~106° |
| C-C-C bond angle (ring) | ~104° |
| C-C=O bond angle | ~121° |
Note: These are typical values for substituted tetrahydrofurans and ketones and serve as an estimation for this compound.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) and Coupled-Cluster (CC) theory are prominent examples that offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. wikipedia.orgq-chem.com
For this compound, MP2 or CCSD (Coupled-Cluster with single and double excitations) calculations would provide a more refined geometrical structure and energy compared to DFT. q-chem.compsicode.org These methods are particularly important for accurately describing electron correlation effects, which are crucial for understanding the subtle energetic differences between various conformations of the molecule. Studies on the keto forms of acetylacetone (B45752) have employed MP2 calculations to supplement DFT findings on structure and stability. ekb.egekb.eg The application of coupled-cluster methods, such as CCSD(T), which includes a perturbative treatment of triple excitations, is considered the "gold standard" in quantum chemistry for obtaining highly accurate energies. wikipedia.org
Conformational Analysis and Energy Landscapes
The flexibility of the tetrahydrofuran ring and the rotational freedom of the butanone side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.
The tetrahydrofuran ring is known to undergo pseudorotation, a process where it flexes between various "envelope" and "twist" conformations with relatively low energy barriers. rsc.orgresearchgate.net Computational studies on THF and its derivatives have mapped out these potential energy surfaces. rsc.orgresearchgate.net For this compound, the substitution at the 3-position would influence the preferred conformation of the THF ring.
Furthermore, the rotation around the C-C single bonds in the butanone side chain and the bond connecting it to the THF ring will also lead to different conformers. A full conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a molecule.
For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.govbohrium.com The accuracy of these predictions has been shown to be quite good, especially when appropriate computational methods and basis sets are used. bohrium.comnih.gov Predicted NMR spectra can be invaluable in assigning peaks in an experimental spectrum, particularly for complex molecules. youtube.commdpi.com
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. ekb.egekb.eg These calculations can help in assigning the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule. For example, the strong carbonyl (C=O) stretch of the ketone group is a characteristic feature in the IR spectrum. youtube.comspectroscopyonline.compg.edu.pl Computational studies can predict the exact frequency of this stretch, which is sensitive to the local chemical environment. youtube.com
Below is a table of predicted vibrational frequencies for key functional groups in a molecule like this compound.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O | Stretch | 1700 - 1725 |
| C-O-C (ether) | Asymmetric Stretch | 1070 - 1150 |
| C-H (alkane) | Stretch | 2850 - 3000 |
Note: These are general ranges and the exact values for this compound would be determined by specific calculations.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and its interactions with a solvent.
An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with a solvent like water, and then solving Newton's equations of motion for all the atoms in the system. This would allow for the observation of how the molecule moves and changes shape over time. Such simulations are particularly useful for exploring the conformational landscape and understanding the dynamics of the flexible THF ring and the butanone side chain. nih.govacs.org Studies on the dynamics of furanose rings in DNA provide a good model for how such simulations could be applied. nih.govacs.org
MD simulations can also be used to study solvation effects, that is, how the solvent influences the structure and properties of the molecule. The interactions between the solute and solvent molecules can affect the relative energies of different conformers and can also influence the molecule's reactivity. The liquid structure of THF has been investigated using such methods, providing insight into its intermolecular interactions. nih.gov
Structure-Reactivity Relationship Predictions via Computational Models
Computational models can be used to predict the reactivity of a molecule and to understand how its structure influences this reactivity. This is often done through Quantitative Structure-Activity Relationship (QSAR) studies. bohrium.comdigitaloceanspaces.comnih.govnih.gov
For this compound, computational models could be used to predict its reactivity in various chemical reactions. For instance, the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate which parts of the molecule are most likely to be involved in reactions. The carbonyl carbon of the ketone is an electrophilic site, while the oxygen of the THF ring is a nucleophilic site.
QSAR studies on furan derivatives have been used to correlate their structural properties with their biological activity or other properties like corrosion inhibition. bohrium.comdigitaloceanspaces.comnih.govresearchgate.net Similar models could be developed for this compound to predict its properties based on calculated molecular descriptors. These descriptors can include steric, electronic, and thermodynamic properties derived from quantum chemical calculations.
Synthesis and Investigation of Derivatives and Analogues of 4 Tetrahydrofuran 3 Yl Butan 2 One
Structural Modifications at the Tetrahydrofuran (B95107) Ring
Substitution Pattern Variations
The synthesis of substituted tetrahydrofurans can be achieved through a variety of methods, allowing for the introduction of different functional groups at various positions on the ring. While specific methods for the direct substitution of the tetrahydrofuran ring in 4-(tetrahydrofuran-3-yl)butan-2-one are not extensively documented, general synthetic strategies for substituted tetrahydrofurans can be considered as analogous approaches.
One common strategy involves the cyclization of appropriately substituted precursors. For instance, intramolecular SN2 reactions of hydroxyl nucleophiles with tethered leaving groups like halides or sulfonates are classical methods for forming the tetrahydrofuran ring. nih.gov By starting with precursors bearing desired substituents, one could hypothetically synthesize analogues of this compound with various substitution patterns on the heterocyclic ring.
Another powerful approach is the use of [3+2] cycloaddition and annulation reactions. nih.govresearchgate.net These reactions can create highly substituted tetrahydrofurans in a convergent manner. For example, the reaction of allylsilanes with aldehydes or other carbonyl compounds can yield functionalized tetrahydrofurans. nih.gov Although not specifically demonstrated for the target molecule, these methods offer a versatile toolkit for accessing a wide range of substituted tetrahydrofuran derivatives.
A variety of catalytic systems have been developed to facilitate the synthesis of substituted tetrahydrofurans. These include Lewis acid-mediated reactions and transition metal-catalyzed cyclizations. nih.govorganic-chemistry.org For example, palladium-catalyzed reactions have been employed to construct substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org
The following table summarizes some general methods for the synthesis of substituted tetrahydrofurans that could be adapted for the synthesis of derivatives of this compound.
| Reaction Type | Description | Potential Application for Analogue Synthesis |
| Intramolecular SN2 Cyclization | Cyclization of an open-chain precursor with a hydroxyl group and a leaving group. | Synthesis of tetrahydrofuran rings with predefined substituents. |
| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component to form the five-membered ring. | Access to a wide variety of substituted tetrahydrofuran cores. |
| Catalytic Cyclization | Use of a catalyst (e.g., Lewis acid, transition metal) to promote ring formation. | Stereoselective and regioselective synthesis of complex tetrahydrofurans. |
Stereochemical Alterations
The tetrahydrofuran ring in this compound contains at least one stereocenter at the C3 position. The synthesis of specific stereoisomers (enantiomers and diastereomers) is a crucial aspect of medicinal and materials chemistry. Stereoselective synthesis of tetrahydrofurans is a well-established field, with numerous methods available to control the spatial arrangement of substituents. nih.govtandfonline.com
Asymmetric synthesis of 2,5-disubstituted tetrahydrofurans has been achieved through the reduction of a lactol generated in situ from a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary. nih.gov Such strategies could potentially be adapted to control the stereochemistry at the C3 position and any other introduced stereocenters on the tetrahydrofuran ring of the target molecule.
The stereochemical outcome of tetrahydrofuran synthesis can be influenced by the choice of starting materials, reagents, and catalysts. For example, the use of chiral catalysts in cycloaddition reactions can lead to the formation of enantioenriched tetrahydrofuran products. nih.gov Furthermore, the geometry of the starting materials in cyclization reactions can dictate the relative stereochemistry of the substituents on the resulting ring. datapdf.com
For instance, the reaction of lithium reagents with 6-bromo-4-hexenals can produce 2,5-disubstituted tetrahydrofurans, with the stereochemical outcome being influenced by the olefin geometry of the starting material. datapdf.com This highlights the potential to control the diastereoselectivity of the cyclization process.
Modifications to the Butanone Side Chain
The butanone side chain of this compound provides another avenue for structural diversification. Modifications can include altering the length of the carbon chain, changing the oxidation state of the ketone, and introducing new functional groups.
Homologation and Dehomologation
Homologation refers to the extension of a carbon chain by one or more methylene (B1212753) units. In the context of this compound, this would involve converting the butanone side chain to a pentanone, hexanone, or longer chain ketone. While specific examples for this compound are scarce, general methods for the homologation of ketones are known. nih.gov
One common approach for a one-carbon homologation of ketones is the Tiffeneau-Demjanov rearrangement. uni-saarland.de More modern methods include the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid. Another strategy involves the reaction of ketones with sulfur ylides, which can lead to the formation of epoxides that can then be rearranged to the homologous ketone.
Conversely, dehomologation, the shortening of a carbon chain, is a more challenging transformation but can be achieved through oxidative cleavage reactions or multi-step sequences.
Alterations to the Oxidation State (e.g., alcohols, carboxylic acids)
The ketone functional group in the butanone side chain can be readily transformed into other functional groups with different oxidation states, such as alcohols and carboxylic acids.
The reduction of the ketone in this compound would yield the corresponding secondary alcohol, 4-(tetrahydrofuran-3-yl)butan-2-ol. This transformation can be achieved using a variety of reducing agents. youtube.comyoutube.comyoutube.com Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reagent and is often used for its selectivity, while lithium aluminum hydride is a more powerful reducing agent. youtube.comlibretexts.org
The oxidation of the ketone is more complex. Direct oxidation of a simple ketone like this compound to a carboxylic acid would require cleavage of a carbon-carbon bond. The Baeyer-Villiger oxidation, for instance, converts ketones to esters, which can then be hydrolyzed to a carboxylic acid and an alcohol. This would, however, result in a shorter carboxylic acid than the original butanone chain. The direct oxidation of the tetrahydrofuran ring itself is also a possibility, potentially leading to lactones. researchgate.netmagtech.com.cn
The following table outlines the potential products from altering the oxidation state of the butanone side chain.
| Starting Material | Transformation | Product | Reagents |
| This compound | Reduction | 4-(Tetrahydrofuran-3-yl)butan-2-ol | NaBH₄, LiAlH₄ |
| This compound | Oxidation (hypothetical) | Carboxylic Acid (via cleavage) | Strong oxidizing agents |
Introduction of Heteroatoms or Other Functional Groups
The butanone side chain can be further modified by the introduction of heteroatoms (e.g., nitrogen, sulfur) or other functional groups. These modifications can be achieved through a variety of well-established reactions in organic synthesis.
For example, the α-position to the ketone (C1 or C3 of the butanone chain) can be functionalized. Enolate chemistry is a powerful tool for introducing substituents at the α-carbon. The ketone can be deprotonated with a suitable base, such as lithium diisopropylamide (LDA), to form an enolate, which can then react with various electrophiles. reddit.com For instance, reaction with an alkyl halide would lead to α-alkylation.
The introduction of a nitrogen atom could be achieved through reductive amination of the ketone, which would first involve the formation of an imine or enamine, followed by reduction to the corresponding amine. The introduction of a sulfur atom could be accomplished through various methods, such as the reaction with Lawesson's reagent to form a thioketone, or through α-thiolation reactions.
Systematic Structure-Reactivity Studies within Analogous Series
Systematic structure-reactivity relationship (SRR) studies are fundamental to medicinal chemistry and materials science. While specific SRR data for this compound is not extensively documented in publicly available literature, the principles can be illustrated by examining analogous series of other substituted heterocycles. Such studies involve synthesizing a series of compounds with methodical variations and evaluating their biological activity or chemical reactivity.
For instance, a study on a series of aromatic ring-substituted ketamine esters demonstrated how the position of a substituent (ortho, meta, or para) and its electronic properties (electron-donating or -withdrawing) significantly impact anesthetic and analgesic properties. mdpi.com The 2- and 3-substituted compounds were generally found to be more active than the 4-substituted compounds. mdpi.com
A similar conceptual approach can be applied to analogues of this compound. A hypothetical study might involve synthesizing analogues where the butanone chain is extended or shortened, or where various substituents are placed at the C2, C4, or C5 positions of the tetrahydrofuran ring. The impact of these changes on a specific property, such as receptor binding affinity or catalytic activity, would then be measured.
To illustrate this, the following table shows structure-activity relationship data for a series of pyrazole-based analogues evaluated for their cytotoxic activity against human tumor cell lines. This demonstrates how systematic modifications influence biological potency.
Table 1: Example of Structure-Activity Relationship Data for an Analogous Heterocyclic Series (Note: This data is for pyrazole-based lamellarin O analogues and serves as an illustrative example of an SAR study. researchgate.net)
| Compound | R1 Group | R2 Group | R3 Group | Cytotoxicity IC₅₀ (µM) on HCT116 cells |
| 6a | 4-OCH₃-Ph | 4-OCH₃-Ph | H | > 10 |
| 6c | 4-OCH₃-Ph | 3,4-di-OCH₃-Ph | H | 1.9 |
| 6f | 3,4-di-OCH₃-Ph | 4-OCH₃-Ph | H | 2.5 |
| 6m | 4-OCH₃-Ph | 4-OCH₃-Ph | CH₂CO(4-Br-Ph) | 0.8 |
| 7c | 4-OCH₃-Ph | 3,4-di-OCH₃-Ph | CH₃ | 1.7 |
Data sourced from a study on pyrazole-based lamellarin O analogues. researchgate.net This table is for illustrative purposes to show how SAR data is typically presented.
Exploration of Isomeric Forms (e.g., 2-yl vs. 3-yl THF derivatives)
The position of the substituent on the tetrahydrofuran (THF) ring profoundly influences the molecule's properties and reactivity. The comparison between 2-yl and 3-yl substituted THF derivatives is a key aspect of their chemical exploration.
Synthesis and Reactivity Differences:
The synthetic routes to 2-substituted versus 3-substituted tetrahydrofurans are distinct. The 2-position (alpha to the ether oxygen) has different reactivity compared to the 3-position (beta to the ether oxygen). For example, the protons at the C2 position are more acidic and susceptible to deprotonation. Metalation of the THF ring with organolithium reagents, for instance, preferentially occurs at the C2 position. chemicalbook.com This inherent difference in reactivity dictates the synthetic strategies employed.
Synthesis of 3-acyl tetrahydrofurans can be achieved through methods like tandem demethoxycarbonylation-Michael additions or from the hydrolysis of vinyl triflates formed from Prins-type cyclizations. organic-chemistry.orgnih.gov In contrast, 2-substituted THFs can often be prepared via reactions involving the hemiacetal functionality at C2 or through catalytic hydrogenation of corresponding furan (B31954) derivatives.
Stereochemistry:
The substitution pattern also affects stereochemistry. In the synthesis of disubstituted tetrahydrofurans, controlling the cis/trans relationship between substituents is a common challenge. For example, in radical cyclization reactions to form 2,4-disubstituted tetrahydrofurans, the trans isomer is often the major product in the absence of controlling agents. diva-portal.org The ability to selectively synthesize a specific stereoisomer is critical, as different isomers can have vastly different biological activities. A study on the synthesis of cis- and trans-oxylipids demonstrated that the choice of a protecting group on a nearby hydroxyl function could direct the stereochemical outcome of an intramolecular alkylation, allowing for the selective formation of either the cis or trans THF ring. nih.gov
Biological Activity:
The location of the functional group is often critical for biological activity. In many natural products, the precise spatial arrangement of the THF ring and its substituents is essential for interaction with biological targets like enzymes or receptors. researchgate.netnih.gov A study comparing a complex tetrahydrofuran-containing natural product analogue to its tetrahydropyran (B127337) (a six-membered ring) counterpart found that the tetrahydrofuran analogue was significantly less potent, highlighting the importance of the heterocyclic ring size and structure in presenting the key functional groups to the biological target.
Potential Applications and Broader Scientific Impact Excluding Prohibited Areas
Role as a Building Block in Complex Organic Synthesis
The structure of 4-(Tetrahydrofuran-3-yl)butan-2-one makes it a valuable synthon in organic chemistry. The tetrahydrofuran (B95107) (THF) moiety is a common structural motif in numerous natural products and pharmacologically active molecules, while the ketone group offers a reactive site for a wide array of chemical transformations.
The tetrahydrofuran ring system is a foundational component of many complex heterocyclic structures. Methodologies exist for the synthesis of substituted tetrahydrofurans, which can then serve as precursors to other cyclic systems. organic-chemistry.org For instance, the furan (B31954) ring, a related unsaturated heterocycle, can be used as a latent 1,4-dicarbonyl equivalent, which upon ring opening and subsequent cyclization with amines, can form pyrrole-containing structures like pyrrolo[1,2-d] organic-chemistry.orgbldpharm.comdiazepinones. researchgate.net This principle of "recyclization" highlights how a furan or tetrahydrofuran core can be strategically transformed. researchgate.net Similarly, derivatives like 3-diethoxyphosphoryl-2,5-dihydro-2-furanone are used to create a variety of 3-alkylidenetetrahydro-2-furanones, demonstrating the versatility of the furanone skeleton in generating diverse heterocyclic products. researchgate.net It is plausible that this compound could be similarly employed as a starting material for creating more elaborate heterocyclic frameworks, potentially through reactions involving its ketone functionality to build new ring systems attached to the THF core.
In the context of complex, multi-step syntheses, simple molecules containing key functional groups serve as crucial intermediates. youtube.com The development of integrated, continuous manufacturing processes for pharmaceuticals often relies on a sequence of reactions where the product of one step becomes the reactant for the next without extensive purification. mit.eduflinders.edu.au For example, in a continuous synthesis of a pharmaceutical, a slurry of an intermediate (designated as compound 4 ) in ethyl acetate (B1210297) was reacted with aqueous HCl to remove a Boc protecting group, forming the subsequent intermediate (compound 5 ). mit.edu This illustrates the role of ketone-containing molecules as stable, yet reactive, intermediates in a longer synthetic pathway. The structure of this compound, possessing both a stable ether linkage and a modifiable ketone, is well-suited for such a role, allowing for sequential chemical modifications at different parts of the molecule.
Contribution to Biomass Conversion and Biofuel Research Contexts
The conversion of lignocellulosic biomass into fuels and valuable chemicals is a major focus of green chemistry. Furan-based compounds, derived from the dehydration of sugars, are key platform molecules in this endeavor. mdpi.com Research in this area often focuses on analogs of this compound.
For example, its 2-substituted analog, 4-(tetrahydrofuran-2-yl)butan-2-ol (THFA), is an important intermediate in the production of the tailor-made biofuel 2-butyltetrahydrofuran (B94675) (BTHF). rsc.org The synthesis starts with furfuralacetone (B7805260) (derived from biomass), which is hydrogenated to form THFA. rsc.org THFA then undergoes hydrodeoxygenation to yield BTHF. rsc.org This process highlights a viable pathway from biomass-derived furans to energy-dense, saturated cyclic ethers suitable for fuel applications. Other related ketones, such as 2-butanone (B6335102) (methyl ethyl ketone), have also been identified as potential biofuels derivable from the fermentation of agricultural waste. researchgate.net Studies have shown that 2-butanone exhibits high knock resistance and can improve combustion stability in engines. researchgate.net Given these contexts, this compound represents a class of molecules that could potentially be produced from biomass and upgraded into next-generation biofuels or fuel additives.
Exploration in Materials Science as a Monomer or Modifier
The tetrahydrofuran ring is a constituent of various polymers. Tetrahydrofuran itself is a significant monomer used to produce poly(tetramethylene ether) glycol (PTMEG), a key component in the manufacture of elastomeric fibers like spandex, as well as other plastics and elastomers. google.com The presence of the stable THF ring in this compound, combined with its reactive ketone group, suggests potential applications in materials science.
The ketone functionality could be leveraged for polymerization reactions or for grafting the molecule onto existing polymer backbones to modify their properties. For instance, the molecule could act as a monomer in condensation polymerization reactions or as a reactive site for post-polymerization modification. Multi-step continuous-flow synthesis, a technique increasingly applied to materials chemistry, could facilitate the production of such specialized monomers. flinders.edu.au
Application in Fragrance Chemistry and Aroma Research
Many compounds structurally related to this compound are known for their distinct aromas and are used in the flavor and fragrance industry. wordpress.com The odor of a chemical is highly dependent on its specific structure, including the nature and position of functional groups and stereochemistry.
Several ketones and furanones serve as important fragrance compounds:
Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) is the primary pungent component of ginger. tcichemicals.com
3-Hydroxy-4-phenyl-2-butanone has been identified as an odor component in wisteria flowers, with its (S)-isomer possessing a strong caramel, sweet, and floral aroma. researchgate.netresearchgate.net
2-Methyltetrahydrothiophen-3-one , a sulfur-containing analog, is a key aroma volatile in foods like wine. nih.gov
Straight-chain methyl ketones such as 2-heptanone and 2-nonanone contribute fruity or blue-cheese notes depending on the context. nih.gov
The synthesis of fragrant tetrahydrofuran derivatives is also established. organic-chemistry.org Given that subtle structural changes can lead to significant differences in aroma, this compound is a candidate for investigation in aroma research. Its specific combination of a THF ring and a butanone side chain could result in a unique and potentially desirable scent profile.
Advancement of Synthetic Methodology Development
The pursuit of novel molecules like this compound often drives the development of new and more efficient synthetic methods. The synthesis of substituted tetrahydrofurans and related furanones is an active area of research, leading to the creation of innovative chemical transformations. organic-chemistry.orgorganic-chemistry.org
Recent advancements in this area include:
Redox-Relay Heck Reactions: An efficient strategy for synthesizing 3-aryl tetrahydrofurans from readily available starting materials. organic-chemistry.org
Ni-Catalyzed Photoredox Reactions: A method for the α-oxy C(sp³)–H arylation of cyclic ethers like tetrahydrofuran. organic-chemistry.org
Tandem Cyclization Reactions: Gold-catalyzed cycloisomerization of allenic hydroxyketones and tandem oxa-Nazarov cyclization/dibromination of diketones have been developed to produce substituted 3(2H)-furanones. organic-chemistry.org
These examples demonstrate how the demand for specific heterocyclic structures stimulates innovation in synthetic organic chemistry. The challenge of preparing this compound and its derivatives in a controlled and efficient manner could similarly lead to the discovery of new catalytic systems or reaction cascades. youtube.com
As an emerging subject of chemical research, this compound stands at the cusp of new scientific exploration. While extensive research on this specific compound is not widely published, its structural motifs—a saturated furan ring and a ketone functional group—place it within well-understood, yet continuously evolving, areas of organic chemistry. Future research is poised to unlock its full potential through innovative synthetic strategies, deeper mechanistic understanding, and the application of cutting-edge computational tools.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Tetrahydrofuran-3-yl)butan-2-one, and what key reaction parameters influence yield?
- Methodological Answer: Synthesis often involves multi-step reactions, such as alkylation or cyclization of precursor molecules. For example, ketone formation via acid-catalyzed cyclization of diols or alcohol oxidation can be employed. Reaction parameters like solvent choice (e.g., 1,4-dioxane for improved solubility), temperature control (e.g., 0°C for exothermic steps), and stoichiometric ratios of reagents (e.g., benzoylisothiocyanate in equimolar amounts) critically affect yield and purity . Post-reaction purification via recrystallization or column chromatography is recommended to isolate the compound.
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer: Use a combination of analytical techniques:
- 1H NMR spectroscopy to verify the presence of the tetrahydrofuran ring protons and ketone group (δ ~2.1–2.5 ppm for the carbonyl environment).
- Gas chromatography (GC) or HPLC to assess purity (>95% as per industry standards) .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z matching the molecular formula C₈H₁₂O₂).
- IR spectroscopy to identify carbonyl stretching vibrations (~1700–1750 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, as the compound may irritate respiratory tracts.
- Waste disposal: Segregate chemical waste and collaborate with certified waste management services to ensure environmentally safe disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer: Conduct systematic solubility studies under controlled conditions (temperature, solvent polarity). For example:
- Use IUPAC-recommended protocols to measure solubility in aprotic solvents (e.g., DMSO, THF) vs. protic solvents (e.g., ethanol, water) .
- Employ thermodynamic modeling (e.g., Hansen solubility parameters) to predict miscibility gaps. Cross-validate data with differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect solubility .
Q. What advanced catalytic strategies improve the enantioselective synthesis of this compound?
- Methodological Answer:
- Chiral catalysts: Use organocatalysts like L-proline to induce asymmetry during cyclization steps, achieving enantiomeric excess (e.g., 98% ee as demonstrated in similar tetrahydrofuran derivatives) .
- Asymmetric hydrogenation: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce prochiral intermediates stereoselectively .
- Monitoring: Track enantiopurity via chiral HPLC or NMR with chiral shift reagents .
Q. How does the electronic environment of the tetrahydrofuran ring influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer:
- The electron-rich oxygen in the tetrahydrofuran ring can stabilize adjacent carbocations, facilitating nucleophilic attack at the β-position of the ketone.
- Computational modeling (e.g., density functional theory, DFT) can predict charge distribution and reactive sites. Experimental validation via kinetic studies (e.g., monitoring reaction rates with substituted nucleophiles) is recommended .
Q. What methodologies are recommended for tracking degradation products of this compound under oxidative conditions?
- Methodological Answer:
- Accelerated oxidation studies: Expose the compound to UV light or reactive oxygen species (ROS) in controlled environments.
- Analytical tools: Use LC-MS/MS to identify degradation byproducts (e.g., hydroxylated or fragmented derivatives). Compare fragmentation patterns with reference libraries .
- Surface chemistry analysis: Investigate adsorption/desorption dynamics on indoor surfaces (e.g., silica or polymer-coated materials) using microspectroscopic imaging .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
